molecular formula C6H9ClO2 B100816 1-Chloro-3-prop-2-ynoxypropan-2-ol CAS No. 18180-29-5

1-Chloro-3-prop-2-ynoxypropan-2-ol

Cat. No.: B100816
CAS No.: 18180-29-5
M. Wt: 148.59 g/mol
InChI Key: MMBMNIIFGNSOFO-UHFFFAOYSA-N
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Description

1-Chloro-3-prop-2-ynoxypropan-2-ol is a chlorinated secondary alcohol featuring a propargyl ether (prop-2-ynoxy) substituent. Its molecular structure combines a reactive alkyne group with a chlorine atom and a hydroxyl group, making it a versatile intermediate in organic synthesis, particularly in click chemistry and pharmaceutical applications. The compound’s reactivity is influenced by the electron-withdrawing chlorine and the nucleophilic propargyl ether, enabling diverse transformations such as nucleophilic substitutions and cycloadditions .

Properties

CAS No.

18180-29-5

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

1-chloro-3-prop-2-ynoxypropan-2-ol

InChI

InChI=1S/C6H9ClO2/c1-2-3-9-5-6(8)4-7/h1,6,8H,3-5H2

InChI Key

MMBMNIIFGNSOFO-UHFFFAOYSA-N

SMILES

C#CCOCC(CCl)O

Canonical SMILES

C#CCOCC(CCl)O

Other CAS No.

18180-29-5

Synonyms

1-Chloro-3-(2-propynyloxy)-2-propanol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-3-(2-propynyloxy)-2-propanol typically involves the reaction of propargyl alcohol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 1-chloro-3-(2-propynyloxy)-2-propanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-prop-2-ynoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-3-(2-propynyloxy)-2-propanol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the function or structure of the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Compound Name Substituents Molar Mass (g/mol) Key Features
1-Chloro-3-prop-2-ynoxypropan-2-ol –Cl, –O–C≡CH (propargyl ether), –OH ~150.59* High reactivity due to alkyne and chlorine; used in CuAAC reactions
1-Chloro-2-methyl-2-propanol –Cl, –CH₃, –OH 108.56 Tertiary alcohol; less reactive than target due to steric hindrance
1-Chloro-3-(dodecyloxy)propan-2-ol –Cl, –O–C₁₂H₂₅ (long alkyl), –OH 278.86 Lipophilic; surfactant applications due to alkyl chain
3-Chloro-1-propene (Allyl chloride) –Cl, CH₂=CH– 76.53 Allylic chloride; alkylating agent; volatile and highly reactive
3-Chloro-2-methyl-1-propene –Cl, CH₂=C(CH₃)– 90.55 Methallyl chloride; used in polymer and agrochemical synthesis

*Calculated based on molecular formula C₆H₉ClO₂.

Key Observations :

  • Propargyl Ether vs. Alkyl/Allyl Groups : The propargyl ether in the target compound enhances reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) compared to saturated alkyl chains (e.g., dodecyloxy) or allyl chlorides .
  • Chlorine Position: The chlorine in the target compound is on a secondary carbon, contrasting with tertiary (1-Chloro-2-methyl-2-propanol) or allylic (3-Chloro-1-propene) positions, affecting its susceptibility to nucleophilic substitution .

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